molecular formula C6H8OS2 B8508517 3-Methylthio-2-thiophenemethanol

3-Methylthio-2-thiophenemethanol

Cat. No. B8508517
M. Wt: 160.3 g/mol
InChI Key: OWQUFNVSPTUFSP-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

3.36 g of 3-methylthio-2-thiophenecarboxaldehyde and 802 mg of sodium borohydride were suspended in 20 ml of methanol, and the mixture was stirred at room temperature for one hour. The solvent was evaporated, water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, and then the layer was dried on anhydrous magnesium sulfate. The solvent was evaporated, and the resulting crude product was purified by silica gel column chromatography (ethyl acetate:hexane=1:5), to give 3.16 g of the title compound as a colorless oil.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
802 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH:8]=[O:9].[BH4-].[Na+]>CO>[CH3:1][S:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH2:8][OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
CSC1=C(SC=C1)C=O
Step Two
Name
Quantity
802 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the layer was dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (ethyl acetate:hexane=1:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=C(SC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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